molecular formula C19H16BrNO4S B5968710 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B5968710
M. Wt: 434.3 g/mol
InChI Key: YPWZZPDMYMJDRO-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "BZ-423" and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of a protein called "MAVS" (mitochondrial antiviral signaling protein) which plays a crucial role in the innate immune response. BZ-423 binds to MAVS and induces a conformational change that leads to the activation of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing inflammation in autoimmune disorders, and inhibiting microbial growth. BZ-423 has also been shown to modulate the immune response by activating the innate immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential to induce apoptosis in cancer cells, reduce inflammation in autoimmune disorders, and inhibit microbial growth. However, the limitations of using BZ-423 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in humans.

Future Directions

There are several future directions for the study of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its potential as a therapeutic agent for cancer and autoimmune disorders. Another direction is to study its potential as an antimicrobial agent against various pathogens. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with benzyl bromide to obtain the final compound.

Scientific Research Applications

3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields such as cancer research, autoimmune disorders, and microbial infections. In cancer research, BZ-423 has shown promising results in inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In autoimmune disorders, BZ-423 has been shown to reduce inflammation and improve symptoms in animal models. BZ-423 has also been studied for its potential antimicrobial activity against various pathogens.

properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S/c1-24-15-10-16(25-2)14(20)8-13(15)9-17-18(22)21(19(23)26-17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWZZPDMYMJDRO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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